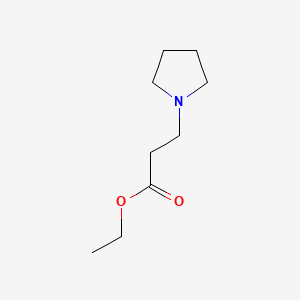![molecular formula C10H28N2O12P4 B1329627 膦酸,[1,6-己二基双[亚甲基双(亚胺)]]四- CAS No. 23605-74-5](/img/structure/B1329627.png)
膦酸,[1,6-己二基双[亚甲基双(亚胺)]]四-
描述
Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- (also known as HEDP) is an organic compound with a wide range of applications in both industrial and scientific research fields. HEDP is a colorless, odorless, and water-soluble compound that is relatively stable in aqueous solutions. It is a versatile compound with numerous uses in the industrial, pharmaceutical, and agricultural sectors. HEDP has been used as a corrosion inhibitor, a chelating agent, and a dispersant. In scientific research, HEDP has been used as a model compound for studying the basic properties of phosphonic acids and as a reagent in synthesis reactions.
科学研究应用
膦酸的稳定性常数
对膦酸(包括 1-羟基乙烷-1,1-二亚膦酸)的研究已对质子和金属配合物的稳定性常数的实验数据进行了严格评估。这项研究回顾了 1950 年至 1997 年间发表的数据,提供了对膦酸与各种金属和质子稳定性和相互作用的见解。该研究有助于理解这些酸在各个领域的化学行为和潜在应用(Popov 等人,2001 年)。
过渡金属离子的配位聚合物
一项研究探索了使用四膦酸配体合成和表征配位聚合物,该配体在不同的 pH 条件下与各种过渡金属离子反应。这项研究提供了对膦酸在创造具有独特性质的新型材料中的潜在应用的见解(李宜峰,2011 年)。
工业应用中膦酸盐的降解
研究了亚硝基三(亚甲基膦酸)等膦酸盐在 MnII 和分子氧存在下的降解。这项研究与工业和家庭应用(如冷却水系统和洗涤剂)相关,突出了膦酸盐使用和降解途径的环境影响(Nowack 和 Stone,2000 年)。
与方解石晶体的相互作用
一项分子动力学模拟研究了方解石晶体与各种膦酸之间的相互作用。该研究阐明了这些酸的结垢抑制效率及其在工业过程中防止结垢形成的潜在应用(Zeng 等人,2010 年)。
抑制石膏结晶
研究了膦酸盐添加剂对二水硫酸钙(石膏)结晶的影响。这项研究对于理解如何使用膦酸盐来控制工业应用中的结晶过程非常重要(Akyol 等人,2009 年)。
生物降解性和环境影响
研究回顾了膦酸盐在废水处理厂中的环境相关性、生物降解性和去除情况。这项研究对于理解膦酸盐的环境影响及其在水生系统中的行为至关重要(Rott 等人,2018 年)。
安全和危害
属性
IUPAC Name |
[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2O12P4/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJHPQACZGFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2O12P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066916 | |
| Record name | Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23605-74-5 | |
| Record name | Hexanediaminetetra(methylenephosphonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23605-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanediaminetetra(methylenephosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023605745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P,P',P'',P'''-[1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXANEDIAMINETETRA(METHYLENEPHOSPHONIC ACID) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MUB34NVUI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: HDTMP, along with other metal ions like Zn2+, forms stable organic-inorganic hybrid polymeric materials on the surface of carbon steel. These films act as a barrier against corrosive agents, effectively preventing corrosion. [, , ]
ANone: HDTMP acts as a crystal growth inhibitor, effectively preventing the formation of mineral scales like calcium sulfate (CaSO4), barium sulfate (BaSO4), and calcite (CaCO3). It achieves this by adsorbing onto the surface of the growing crystals, disrupting their growth and preventing further deposition. [, , , , ]
ANone: HDTMP has the molecular formula C10H28N2O12P4 and a molecular weight of 572.28 g/mol.
ANone: Yes, various spectroscopic techniques have been used to characterize HDTMP, including 31P NMR and FTIR. 31P NMR provides information about the phosphonate groups, while FTIR confirms the presence of specific functional groups like P-O and N-H. [, ]
ANone: Yes, the effectiveness of HDTMP as a corrosion inhibitor can be influenced by factors such as pH, temperature, and the presence of other ions in the surrounding environment. [, ]
ANone: Apart from its role in corrosion and scale prevention, HDTMP also finds applications in areas like water treatment, where it acts as a chelating agent for metal ions, preventing their precipitation and unwanted effects. []
ANone: While not as extensively studied for catalysis as other applications, research shows that a hybrid porous iron-phosphonate material synthesized using HDTMP exhibits excellent catalytic activity in the synthesis of benzimidazole derivatives. []
ANone: Yes, molecular dynamics simulations have been employed to understand the interaction of HDTMP with calcite surfaces, providing insights into its mechanism of action as a scale inhibitor. []
ANone: Studies comparing HDTMP with EDTMP (ethylenediamine-tetrakis(methylenephosphonic acid)) demonstrate that the inhibitory efficacy increases with a longer carbon backbone connecting the amino-bis(methylenephosphonate) moieties. This suggests that a larger molecular size and increased flexibility contribute to stronger interactions with crystal surfaces, leading to more effective inhibition. []
ANone: Research indicates that the presence of Zn2+ can significantly impact the inhibitory activity of HDTMP and EDTMP. The formation of complexes between Zn2+ and the phosphonates influences their interaction with the target crystals, leading to variations in their effectiveness as inhibitors. []
ANone: While the research provided doesn't delve into specific formulation strategies for HDTMP, it highlights the importance of considering factors like pH, temperature, and the presence of other ions when utilizing HDTMP in various applications. [, , ] Optimizing these factors is crucial for ensuring its efficacy and stability in different formulations and applications.
ANone: While the research provided doesn't directly address SHE regulations specific to HDTMP, it underscores the importance of responsible handling and usage of the compound. [] As with any chemical, it's crucial to consult and adhere to relevant safety data sheets and regulatory guidelines for the safe handling, storage, and disposal of HDTMP.
ANone: The provided research primarily focuses on HDTMP's applications in material science and environmental chemistry. Questions related to pharmacokinetics, pharmacodynamics, efficacy, toxicity, or other drug-related aspects fall outside the scope of these studies.
ANone: Yes, there are other phosphonate-based compounds, such as EDTMP, DTPMP, and PBTC, which exhibit similar properties and are used as alternatives to HDTMP. The choice of the most suitable compound depends on the specific application and desired properties. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















